molecular formula C11H14N2S B1177510 Tap-2 protein CAS No. 145892-13-3

Tap-2 protein

Cat. No.: B1177510
CAS No.: 145892-13-3
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Description

Historical Context of TAP Complex Discovery and Characterization

The journey to understanding the TAP complex began in the late 1980s and early 1990s. nih.gov Scientists were investigating how peptides, small fragments of proteins, were transported from the cell's cytoplasm into the endoplasmic reticulum (ER) to be loaded onto Major Histocompatibility Complex (MHC) class I molecules. nih.gov It was known that cytosolic peptides were presented on MHC-I molecules, but the mechanism of their transport into the ER, a separate cellular compartment, was a mystery. nih.gov

The existence of a dedicated peptide transporter was proposed, and subsequent research led to the identification of the Transporter Associated with Antigen Processing (TAP) protein. nih.gov This discovery was facilitated by studies of mutant cell lines that had defects in MHC class I presentation. physiology.org These cells showed a significantly reduced level of MHC class I molecules on their surface, a defect that could be partially corrected by adding peptides externally. physiology.org This suggested a failure in the internal peptide supply chain.

In 1990, several research groups independently discovered two homologous genes within the MHC class II region that showed a high degree of similarity to the ATP-binding cassette (ABC) transporter family. nih.gov These genes were later named TAP1 and TAP2. nih.gov Further studies in 1993 confirmed that the proteins encoded by these genes, TAP1 and TAP2, work together as a heterodimer to transport peptides from the cytoplasm into the ER in an ATP-dependent manner. nih.gov The co-immunoprecipitation of proteins associated with TAP1 and TAP2 led to the discovery of other components of the peptide-loading complex, such as tapasin, which is crucial for efficient peptide loading onto MHC-I molecules. nih.gov

Role of TAP2 Protein within the ATP-Binding Cassette (ABC) Transporter Superfamily

The TAP2 protein is a member of the large and diverse ATP-binding cassette (ABC) transporter superfamily. wikipedia.orgnih.govgenecards.org ABC transporters are found in all organisms and are responsible for moving a wide variety of molecules across cellular membranes, a process powered by the energy released from ATP hydrolysis. nih.govphysiology.org The superfamily is divided into seven distinct subfamilies, and TAP2 belongs to the MDR/TAP subfamily. wikipedia.orgnih.govgenecards.org

Like other ABC transporters, the functional TAP complex has a characteristic four-domain structure: two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). physiology.org The TAP2 protein itself is considered a half-transporter, containing one TMD and one NBD. nih.gov It must form a heterodimer with TAP1, which has a similar structure, to create a functional transporter. nih.govontosight.airesearchgate.net The TMDs of both TAP1 and TAP2 form the channel through which peptides pass, while the NBDs, located in the cytoplasm, bind and hydrolyze ATP to fuel the transport process. physiology.orgpnas.org The peptide-binding site is a shared feature, composed of elements from both TAP1 and TAP2. genecards.orgpnas.org

The NBDs contain highly conserved sequences known as Walker A and Walker B motifs, which are characteristic of ATP-binding proteins. physiology.org The hydrolysis of ATP at these sites induces conformational changes in the TAP complex, driving the translocation of peptides across the ER membrane. numberanalytics.comelifesciences.org

Fundamental Role of the TAP2/TAP1 Heterodimer in Antigen Presentation Pathways

The primary function of the TAP2/TAP1 heterodimer is to act as a molecular pump, actively transporting peptides from the cytosol into the lumen of the endoplasmic reticulum. nih.govontosight.aimedlineplus.gov This is a critical step in the MHC class I antigen presentation pathway, which is essential for the immune system to recognize and eliminate cells infected with intracellular pathogens, such as viruses, or cancerous cells. researchgate.netnumberanalytics.com

The process begins with the degradation of proteins within the cytosol by the proteasome, generating a pool of peptides. numberanalytics.com The TAP complex then selects and transports peptides of a specific length, typically 8-16 amino acids long, into the ER. nih.gov Inside the ER, these peptides are loaded onto newly synthesized MHC class I molecules. medlineplus.govmedlineplus.gov This loading process is facilitated by a multi-protein complex known as the peptide-loading complex (PLC), which includes TAP1, TAP2, tapasin, calreticulin (B1178941), and ERp57. nih.govphysiology.org

Once a peptide is successfully loaded onto an MHC class I molecule, the stable complex is released from the PLC and transported to the cell surface. pnas.orgmedlineplus.gov On the cell surface, the MHC class I-peptide complex is displayed for surveillance by cytotoxic T lymphocytes (CTLs). nih.gov If a CTL recognizes the presented peptide as foreign (e.g., derived from a viral or tumor protein), it will be activated to kill the presenting cell, thus containing the spread of infection or eliminating a cancerous cell. medlineplus.gov

The formation of a functional TAP complex, requiring both TAP1 and TAP2, is indispensable for this pathway. researchgate.net The absence of a functional TAP2 protein, due to mutations, leads to a significant reduction in the number of MHC class I molecules on the cell surface, impairing the body's ability to mount an effective immune response against certain pathogens. medlineplus.gov

Properties

CAS No.

145892-13-3

Molecular Formula

C11H14N2S

Origin of Product

United States

Molecular Architecture and Structural Determinants of Tap2 Protein Functionality

Heterodimeric Configuration of TAP2 with TAP1

TAP2 does not function as a monomer but forms a stable heterodimer with the TAP1 protein (also known as ABCB2) to create the functional transporter associated with antigen processing (TAP) complex. ontosight.aiphysiology.orguniprot.orgresearchgate.netgenecards.org This heterodimeric assembly is essential for peptide binding and translocation; neither TAP1 nor TAP2 alone is capable of these functions. researchgate.netfrontiersin.org The TAP complex is predominantly located in the ER membrane. frontiersin.org The TAP1/TAP2 heterodimer consists of approximately twelve hydrophobic membrane-spanning regions and two hydrophilic ATP-binding domains. researchgate.net

Functional Domains of TAP2 Protein

The TAP2 protein, as part of the TAP1-TAP2 heterodimer, contains distinct functional domains crucial for its activity. These include transmembrane domains involved in peptide binding and translocation, and nucleotide-binding domains responsible for ATP hydrolysis. ontosight.aiphysiology.orgfrontiersin.org

Transmembrane Domains (TMDs) and Peptide Binding Site Configuration

Each subunit of the TAP complex, including TAP2, contributes to the formation of the transmembrane domains (TMDs). physiology.org These TMDs are embedded within the ER membrane and form the channel through which peptides are translocated. frontiersin.org The core transmembrane domain of TAP2 is predicted to contain six transmembrane helices. physiology.orgnih.gov The peptide-binding site is located within the TMDs and is shared between the cytoplasmic loops of both TAP1 and TAP2 subunits. wikipedia.orguniprot.orgfrontiersin.orggenecards.orgpnas.org This binding site is crucial for the selective recognition of peptides destined for transport into the ER lumen. frontiersin.org Peptide binding to the TMDs occurs independently of ATP binding to the NBDs. nih.govresearchgate.net The peptide backbone orients in a tilted position within the binding site, surrounded by a cavity that can accommodate peptide side chains. frontiersin.org

Nucleotide-Binding Domains (NBDs) and ATP Hydrolysis Interface

The TAP2 protein contains a nucleotide-binding domain (NBD) located in the cytosol. ontosight.aiphysiology.org The NBDs of TAP1 and TAP2 interact to form two nucleotide-binding sites (NBS) at the dimer interface, where ATP molecules are accommodated. uniprot.orggenecards.org Each NBS is formed by conserved motifs from both subunits. Specifically, the Walker A and Q-loop motifs from the NBD of one subunit, and the C-loop motif (LSGGQ in TAP2) from the NBD of the other subunit contribute to an ATP-binding site. uniprot.orggenecards.org ATP binding and hydrolysis by the NBDs provide the energy required for peptide translocation across the ER membrane. uniprot.orggenecards.orgpnas.org ATP hydrolysis is strictly coupled to peptide binding and translocation. pnas.orgnih.gov While both NBDs are required for peptide translocation, studies suggest that ATP hydrolysis by TAP2 is particularly critical for transporter function, including peptide binding and translocation. nih.govpnas.org The presence of a magnesium ion (Mg2+) is necessary for ATP hydrolysis, as it is coordinated by the beta- and gamma-phosphates of ATP. uniprot.orggenecards.org

Connecting Regions and Coupling Helices in Conformational Dynamics

Connecting regions, particularly the cytosolic loops (CLs) between the transmembrane helices, and coupling helices play a vital role in transmitting conformational changes between the TMDs and NBDs. nih.govpnas.orgresearchgate.net In TAP, coupling helices located in the cytosolic loops allow for cross-talk between the TMDs and NBDs, both within the same subunit (in cis) and between subunits (in trans). nih.gov These regions are embedded in a groove between the RecA-like and alpha-helical domains of the NBD and interact with specific motifs like the Q- and X-loops. nih.gov This inter-domain communication is essential for coupling peptide binding to ATP hydrolysis and the subsequent conformational changes required for transport. physiology.orgnih.govpnas.org

Conformational States and Allosteric Regulation within the TAP2 Complex

The TAP complex undergoes significant conformational changes during the peptide transport cycle. These changes are allosterically regulated by the binding of peptides and ATP. uniprot.orgfrontiersin.orggenecards.orgnih.govwikipedia.orgnih.gov Allosteric regulation involves the binding of a molecule at one site influencing activity at a distinct site. oup.com In TAP, peptide binding to the TMDs and ATP binding to the NBDs are coupled, leading to a cascade of conformational rearrangements that drive peptide translocation. nih.govnih.gov

Inward-Facing and Outward-Facing Conformations

The TAP complex alternates between different conformational states during the transport cycle. Two major states are the inward-facing and outward-facing conformations. uniprot.orgfrontiersin.orgwikipedia.org In the inward-facing state, the peptide binding site is accessible from the cytosol, and the NBDs are separated. uniprot.orgresearchgate.netnih.gov Peptide binding, along with ATP binding, triggers a conformational shift. nih.govresearchgate.netnih.gov This leads to the dimerization of the NBDs and a transition to an outward-facing conformation, where the peptide is released into the ER lumen. uniprot.orgfrontiersin.orgnih.govresearchgate.net ATP hydrolysis then resets the transporter back to the inward-facing state, preparing it for a new cycle of peptide transport. uniprot.orggenecards.org This dynamic interplay between peptide binding, nucleotide binding and hydrolysis, and conformational changes is central to TAP's function in antigen presentation. genecards.orgnih.gov

Role of ATP Binding and Hydrolysis in Conformational Transitions

The transporter associated with antigen processing (TAP) is a heterodimeric ATP-binding cassette (ABC) transporter composed of two subunits, TAP1 and TAP2 pnas.orgwikipedia.org. Each subunit contains a transmembrane domain (TMD) and a nucleotide-binding domain (NBD) pnas.orgwikipedia.org. The TAP complex utilizes the energy derived from ATP binding and hydrolysis to translocate peptides from the cytosol into the endoplasmic reticulum (ER) lumen for presentation by MHC class I molecules pnas.orgwikipedia.orgphysiology.orguniprot.org.

ATP binding and hydrolysis are central to the conformational cycle that drives peptide transport across the ER membrane researchgate.netnih.govfrontiersin.org. In the resting state, TAP is thought to be in an inward-facing conformation with its peptide-binding site exposed to the cytosol researchgate.netnih.gov. The NBDs are typically loaded with ADP in this state researchgate.net.

The binding of peptide to the TMDs of TAP is generally considered to be an ATP-independent event pnas.orgwikipedia.orgphysiology.orgnih.gov. However, peptide binding is a prerequisite for stimulating ATP hydrolysis by TAP pnas.orgwikipedia.org. Peptide binding induces structural rearrangements within the TMDs of both TAP1 and TAP2 physiology.orgresearchgate.net. This conformational change is crucial for coupling substrate binding to ATP hydrolysis and subsequent substrate transport physiology.orgresearchgate.net.

Following peptide binding, ATP binds to the NBDs researchgate.netnih.gov. The binding of both ATP and peptide together promotes the formation of a closed NBD dimer researchgate.netnih.gov. This dimerization of the NBDs is a key step that induces a significant conformational switch in the TAP complex, transitioning it from an inward-facing to an outward-facing conformation uniprot.orgresearchgate.netnih.gov. In the outward-facing state, the peptide-binding site is exposed to the ER lumen, facilitating the release of the translocated peptide researchgate.netnih.gov.

ATP hydrolysis, primarily mediated by the TAP2 subunit, is critical for the transporter's function pnas.org. Studies using mutations in the Walker A motifs of TAP1 and TAP2 have indicated that ATP hydrolysis by TAP2 is essential not only for peptide translocation but also for peptide binding pnas.org. While both NBDs are required for peptide translocation, they are not functionally equivalent wikipedia.orgpnas.org. The NBD of TAP2 appears to be the primary catalytic site for ATP hydrolysis that powers the transport process pnas.org. The non-hydrolyzable ATP analogue ATPγS blocks peptide translocation, further highlighting the requirement for ATP hydrolysis pnas.org.

The hydrolysis of ATP and subsequent release of inorganic phosphate (B84403) (Pi) and ADP lead to the dissociation of the NBD dimer and the resetting of the TAP complex back to its inward-facing, resting state, ready for a new cycle of peptide binding and translocation researchgate.netnih.govfrontiersin.org. This cycle involves distinct conformational states of TAP, driven by the interplay of peptide binding, ATP binding, and ATP hydrolysis nih.govnih.gov.

Research findings have demonstrated the cooperative interaction between the NBDs of TAP1 and TAP2, which can be stimulated by peptide binding pnas.org. Photolabeling experiments with 8-azido-ATP have shown this cooperative interaction pnas.org. The ATPase activity of TAP is strictly coupled to peptide binding, with no significant basal ATPase activity observed in the absence of peptides pnas.orgfrontiersin.orgresearchgate.net.

Mutations in the NBDs of either TAP1 or TAP2 that abolish nucleotide binding have been shown to prevent peptide binding, suggesting that ATP plays a role in regulating transitions between different conformational states of TAP beyond just powering transport pnas.org. The precise conformational changes resulting from substrate or nucleotide binding are still being characterized, but structural models based on homologous ABC transporters provide insights into these dynamics nih.gov.

Fluorescence resonance energy transfer (FRET) spectroscopy has been used to delineate different conformational states of TAP in a native membrane environment nih.govnih.gov. These studies indicate that while ATP and ADP enhance NBD proximity, neither alone induces a maximally closed NBD conformation nih.govnih.gov. Peptide binding induces a significant increase in NBD proximity, and maximal NBD closure is achieved by the combination of peptide and non-hydrolyzable ATP analogs nih.govnih.gov. This suggests that substrate binding plays a crucial role in inducing the transition state conformations of the NBDs nih.govnih.gov.

The coupling between peptide binding in the transmembrane domains and ATP hydrolysis in the NBDs is mediated by specific structural elements, such as the cytosolic loops (CLs) and X-loop, which act as signal transducers frontiersin.orgresearchgate.netuni-frankfurt.de. These regions undergo restructuring during the ATP hydrolysis cycle, ensuring tight coupling between peptide binding and transport uni-frankfurt.de.

While the general cycle of ATP binding, hydrolysis, and conformational change is understood, the precise molecular mechanisms and the non-equivalence of the two nucleotide-binding sites in TAP, particularly the regulatory role of the non-consensus site in TAP1, remain areas of ongoing investigation frontiersin.org.

Step in TAP Transport CycleNucleotide State (NBDs)Peptide Binding Site ConformationNBD ConformationDriving Force
Resting StateADP-boundCytosol-facing (Inward-open)Open-
Peptide BindingADP-bound or ATP-boundCytosol-facing (Inward-open)Partially ClosedPeptide Binding
ATP Binding (with Peptide)ATP-boundOccluded/TransitionClosed (Dimerized)ATP Binding
Peptide Translocation/ReleaseATP-boundER-facing (Outward-facing)Closed (Dimerized)ATP Binding
ATP HydrolysisADP + PiTransition/ResettingDissociatingATP Hydrolysis
Phosphate ReleaseADP-boundCytosol-facing (Inward-open)OpenPi Release
ADP-ATP ExchangeATP-boundCytosol-facing (Inward-open)OpenATP Binding

Peptide Substrate Specificity and Transport Mechanism of Tap2 Protein

Peptide Binding Characteristics of the TAP2/TAP1 Heterodimer

Peptide selection by TAP is a critical initial step in the translocation process. drugbank.com This binding is an ATP-independent event. wikipedia.orgphysiology.org Kinetic analysis indicates a two-step binding process involving fast association followed by a slower conformational rearrangement of the transporter. frontiersin.org

Peptide Length and Sequence Requirements

TAP exhibits specificity regarding the length and sequence of peptides it transports. pnas.orgnih.govdrugbank.com While TAP can bind peptides ranging from 8 to 16 amino acids with similar nanomolar affinities, transport is most efficient for peptides between 8 and 12 residues in length. pnas.orgreactome.orgfrontiersin.orgwikipedia.orgdavidson.eduphysiology.org Peptides shorter than eight amino acids are generally inefficiently transported. pnas.org Although peptides longer than 12 residues show reduced transport efficiency, peptides up to 40 amino acids can still be translocated, albeit with low efficiency. wikipedia.orgdavidson.eduphysiology.org

Studies using combinatorial peptide libraries have provided detailed insights into sequence preferences. nih.govpnas.org For human TAP, the N-terminal three positions and the C-terminal residue are particularly critical for determining binding affinity, while the internal residues have a less significant impact. nih.govpnas.orgplos.org There is a preference for positively charged or aromatic residues at the N-terminus and hydrophobic or basic amino acids at the C-terminus in human TAP. frontiersin.orgfrontiersin.org Mouse TAP also shows a preference for a hydrophobic C-terminus, though there are species-specific differences in N-terminal preferences compared to human TAP. plos.orgmit.edu The peptide backbone also plays a significant role in binding. nih.govpnas.org

Here is a summary of peptide length preferences for TAP transport:

Peptide Length RangeTransport Efficiency
8-12 amino acidsMost efficient
8-16 amino acidsEfficient binding
< 8 amino acidsInefficient
> 12 amino acidsReduced efficiency
Up to 40 amino acidsLow efficiency

Specificity for N- and C-Termini of Peptides

A crucial requirement for efficient peptide recognition and high-affinity binding by TAP is the presence of free N and C termini. pnas.orgfrontiersin.orgfrontiersin.org Modification of either terminus substantially reduces peptide recognition. pnas.org TAP anchors the peptide termini in two distinct binding pockets within its transmembrane cavity, primarily through interactions with their backbone atoms. pnas.org One pocket is negatively charged and binds the peptide's N-terminus, while the other is positively charged and coordinates the C-terminus. frontiersin.orgfrontiersin.org A minimum of eight residues is necessary for a peptide to bridge and bind to both pockets simultaneously. pnas.org

Dynamics of Peptide Translocation Across the Endoplasmic Reticulum Membrane

Peptide translocation by TAP is a multi-step process tightly coupled to ATP hydrolysis. reactome.orgfrontiersin.orgwikipedia.orgfrontiersin.org The process involves conformational changes in the TAP complex. reactome.orgfrontiersin.orgnih.govnih.gov

Peptide Entry into the TAP Transporter

Peptide binding to the cytosolic-facing cavity of TAP's transmembrane domains is the initial step and occurs independently of ATP binding. reactome.orgfrontiersin.orgwikipedia.org This binding induces a conformational change in the transporter. reactome.orgwikipedia.org

Peptide Release into the ER Lumen

Peptide binding triggers an allosteric crosstalk between the NBDs and TMDs, mediated by coupling helices. frontiersin.org This leads to the dimerization of the NBDs and a transition from an inward-facing conformation to an outward-facing state. frontiersin.orgnih.govresearchgate.net This conformational switch exposes the peptide-binding site to the ER lumen, simultaneously reducing TAP's affinity for the peptide, thereby facilitating its release into the ER lumen. frontiersin.orgfrontiersin.orgresearchgate.net ATP hydrolysis is strictly coupled to peptide binding and translocation and is required for the release of the peptide into the ER lumen. frontiersin.orgwikipedia.orgfrontiersin.orgresearchgate.net After ATP hydrolysis, the NBD dimer dissociates, and the transporter resets to its inward-open, resting state, where ADP is exchanged for ATP. physiology.orgfrontiersin.orgfrontiersin.orgresearchgate.net

The transport cycle can be summarized as follows:

Peptide binding to the inward-facing TAP. frontiersin.orgfrontiersin.orgresearchgate.net

Peptide binding induces conformational changes and NBD dimerization. frontiersin.orgnih.govnih.govresearchgate.net

Formation of an occluded state. frontiersin.orgfrontiersin.org

Transition to an outward-facing conformation, triggering peptide translocation. frontiersin.orgfrontiersin.orgresearchgate.net

Peptide release into the ER lumen. physiology.orgfrontiersin.orgfrontiersin.orgresearchgate.net

ATP hydrolysis and phosphate (B84403) release. physiology.orgfrontiersin.orgfrontiersin.orgresearchgate.net

Dissociation of the NBD dimer and resetting to the inward-facing state. physiology.orgfrontiersin.orgfrontiersin.orgresearchgate.net

ADP is released and replaced by ATP. physiology.orgfrontiersin.orgfrontiersin.org

Factors Influencing Peptide Selectivity and Transport Efficiency

Peptide selectivity and transport efficiency are influenced by several factors, including peptide length and sequence, as discussed above. The interaction with the peptide termini and backbone are key determinants of binding affinity. nih.govpnas.org The efficiency of transport is highest for peptides of optimal length (8-12 residues). pnas.orgwikipedia.orgphysiology.org

The peptide-loading complex (PLC), which includes TAP, tapasin, calreticulin (B1178941), ERp57, and MHC class I molecules, plays a crucial role in optimizing peptide loading onto MHC class I. nih.govphysiology.orgfrontiersin.orgwikipedia.orgdavidson.edufrontiersin.org Tapasin, in particular, mediates the interaction between TAP and MHC class I and facilitates peptide editing, ensuring that high-affinity peptides are loaded onto MHC I. nih.gov While peptide binding to TAP is ATP-independent, transport is strictly ATP-dependent, with ATP hydrolysis providing the energy for translocation. wikipedia.orgphysiology.org The non-equivalence of the TAP1 and TAP2 NBDs, with TAP2-mediated ATP hydrolysis being critical for transport and peptide binding, also influences efficiency. physiology.orgpnas.org High concentrations of peptides in the ER lumen can also inhibit TAP function through trans-inhibition. frontiersin.org

Interactions of Tap2 Protein Within the Peptide Loading Complex Plc

Assembly of the Peptide Loading Complex

The assembly of the PLC is a dynamic, multi-step process orchestrated within the ER. It involves the sequential recruitment of various chaperones and the MHC-I molecule to the TAP transporter. wikipedia.orgrcsb.orgpnas.org TAP, consisting of the TAP1 and TAP2 subunits, serves as the central organizing hub for the PLC. pnas.orgpnas.orgwikipedia.org Newly synthesized MHC-I heavy chains initially associate with calnexin (B1179193). wikipedia.org Upon binding of β2-microglobulin (β2m) to the MHC-I heavy chain, calnexin dissociates, and the MHC-I heterodimer is then recruited to the PLC through interactions with calreticulin (B1178941) and tapasin. wikipedia.orgwikipedia.org Tapasin acts as a bridge, linking the MHC-I molecule to TAP. wikipedia.orgwikipedia.orgresearchgate.net Other chaperones, such as ERp57, also join the complex, often forming disulfide linkages with tapasin. wikipedia.orgresearchgate.net This intricate assembly ensures that peptide-receptive MHC-I molecules are held in proximity to the peptide transporter (TAP) for efficient loading. pnas.org

Molecular Interactions with Key PLC Components

TAP2 engages in specific molecular interactions with several key components of the PLC, facilitating its assembly and function.

Association with Major Histocompatibility Complex Class I (MHC-I) Molecules

TAP2, as part of the TAP heterodimer, interacts with MHC-I molecules, and this interaction is crucial for the loading of peptide epitopes onto MHC-I. uniprot.orggenecards.org Studies have shown that both TAP1 and TAP2 subunits can interact with MHC class I alleles. nih.gov This association is mediated indirectly through tapasin, which bridges the interaction between TAP and MHC-I. wikipedia.orguniprot.orgresearchgate.netgenecards.org The interaction ensures that empty or peptide-receptive MHC-I molecules are positioned correctly relative to the peptide translocation channel of TAP, optimizing the peptide loading process. uniprot.orgwikipedia.org

Binding with Tapasin (TAPBP) and its Functional Implications

Tapasin (TAPBP) is a key mediator of the interaction between TAP and MHC-I within the PLC. wikipedia.orguniprot.orguniprot.orguniprot.org TAP2 interacts directly with tapasin. uniprot.orggenecards.orguniprot.orguniprot.org This binding is crucial for recruiting MHC-I heterodimers to the TAP transporter. wikipedia.orguniprot.org Research indicates that the interaction between TAP2 and tapasin may hold greater significance for MHC loading compared to the TAP1-tapasin interaction, suggesting a functional asymmetry within the PLC. aai.org Hydrophobic interactions, particularly involving leucine-rich sequences in the transmembrane helices of TAP2, appear to be key drivers of the association between TAP2 and tapasin. aai.org The interaction with tapasin also enhances the stability of the TAP complex and can improve TAP expression and transport efficiency. researchgate.net

Engagement with Other Chaperones (e.g., Calreticulin, ERp57, TAPBPR)

TAP2 interacts with other chaperones within the PLC, primarily through its association with tapasin. Calreticulin and ERp57 are integral components of the PLC that associate with tapasin and MHC-I. wikipedia.orgpnas.orguniprot.orgresearchgate.netuniprot.org Calreticulin interacts with MHC-I, and together with ERp57, they form a complex with tapasin, which in turn binds to TAP (including TAP2). wikipedia.orgrcsb.orgresearchgate.net This network of interactions stabilizes the PLC and facilitates optimal peptide loading. wikipedia.orgresearchgate.net

TAPBPR (TAP-binding protein-related) is a tapasin homologue that also interacts with MHC-I and plays a role in peptide editing, although it generally functions independently of the core PLC components like TAP, ERp57, and calreticulin. aai.orgnih.gov However, TAPBPR can influence MHC-I recycling and re-engagement with the PLC under certain conditions, potentially bridging UDP-glucose:glycoprotein glucosyltransferase 1 (UGT1) to MHC-I molecules. cam.ac.ukscience.gov While TAPBPR's direct interaction with TAP2 within the core PLC is not a primary association, its role in the broader MHC-I peptide loading pathway can be linked to the processes occurring at the PLC. cam.ac.uk

Role of PLC in Optimizing Peptide Loading onto MHC-I

The PLC, with TAP2 as a central component, plays a critical role in optimizing the loading of peptides onto MHC-I molecules. pnas.orguniprot.orguniprot.orgciteab.com TAP transports a diverse repertoire of peptides into the ER lumen. pnas.orgwikipedia.org Within the PLC, tapasin and other chaperones facilitate the loading of these peptides onto MHC-I. wikipedia.orgrcsb.orgpnas.org The PLC acts as a quality control mechanism, promoting the binding of high-affinity peptides to MHC-I. pnas.orgpnas.orgpnas.org This process, known as peptide proofreading or editing, ensures that stable peptide-MHC-I complexes are formed, which are then transported to the cell surface for recognition by T cells. wikipedia.orgpnas.org The PLC's ability to select optimal peptides is crucial for effective immune surveillance. pnas.orgpnas.org

Regulation of Tap2 Protein Expression and Function

Transcriptional Regulation of the TAP2 Gene

Transcriptional regulation of the TAP2 gene is a key determinant of TAP2 protein levels. This process involves a complex interplay of basal promoter elements, cytokine signaling, and the binding of specific transcription factors to regulatory sequences within the gene's promoter region.

Basal Promoter Elements and Multiple Transcription Start Sites

The TAP2 gene features a complex promoter region characterized by the presence of multiple transcription start sites (TSS). oup.comportlandpress.com Unlike many genes, the TAP2 promoter often lacks a canonical TATA box, a common element in many eukaryotic promoters. portlandpress.comresearchgate.net Instead, transcription initiation can occur at several sites within a relatively short window, typically less than 100 nucleotides. oup.comportlandpress.comresearchgate.net This characteristic is shared with other genes involved in antigen processing, such as TAP1. researchgate.net

Research has identified at least two independent promoter elements capable of initiating TAP2 transcription. One is located 5' to exon 1 (referred to as TAP-2 P1), while another acts as a transcription initiator within intron 1 (TAP-2 P2). oup.com The utilization of these distinct promoters and transcription start sites can lead to different TAP2 mRNA products, suggesting a level of complexity in its basal expression. oup.com

Influence of Interferon-Gamma (IFN-γ) and Other Cytokines

Interferon-gamma (IFN-γ) is a potent inducer of TAP2 expression. nih.govresearchgate.netnih.gov IFN-γ treatment significantly upregulates both the transcript and protein levels of TAP2, playing a critical role in enhancing the antigen presentation machinery. nih.govresearchgate.netnih.gov This induction is a key mechanism by which the immune system can enhance the recognition of infected or cancerous cells. nih.gov

Other cytokines also influence TAP2 expression, although often to varying degrees compared to IFN-γ. For instance, tumor necrosis factor-alpha (TNF-α) has been shown to enhance the expression of TAP1 and TAP2 molecules, facilitating peptide translocation into the endoplasmic reticulum. ashpublications.org The effect of TNF-α on the antigen-processing machinery is similar to that of IFN-γ, although the effect of IFN-γ is often stronger. ashpublications.org Interferon-alpha (IFN-α) can also stimulate TAP2 expression, albeit typically less effectively than IFN-γ. nih.gov Conversely, interleukin-1 beta (IL-1β) has been reported to have no effect on TAP2 expression in primary human macrophages. nih.gov Additionally, studies have shown that interleukin-10 (IL-10) can downregulate the expression of TAP1 and TAP2 proteins. uchile.cl A synthetic peptide homologous to a functional domain of human IL-10 has been shown to mimic this effect, inhibiting both the basal and IFN-γ-induced expression of TAP1 and TAP2. uchile.cl

Involvement of Transcription Factors (e.g., STAT1, CREB, IRF) and Regulatory Elements (e.g., MED1, ISRE)

The transcriptional regulation of TAP2 involves the binding of various transcription factors to specific regulatory elements within its promoter and intronic regions. Signal Transducer and Activator of Transcription 1 (STAT1) is a key transcription factor involved in the IFN-γ-mediated induction of TAP2. researchgate.netresearchgate.netnih.govmdpi.com Upon IFN-γ signaling, STAT1 is phosphorylated and forms homodimers that translocate to the nucleus and bind to Gamma-Activated Sequences (GAS) in the promoters of target genes, including those involved in antigen processing. researchgate.netmdpi.com

Interferon Regulatory Factors (IRFs), such as IRF1 and IRF2, also play significant roles. researchgate.netnih.govunibo.itfrontiersin.org IRF1 is involved in the IFN-inducible expression of genes like TAP2. researchgate.netnih.govunibo.itfrontiersin.org IRF2 can contribute to the constitutive expression of TAP2. researchgate.netnih.govfrontiersin.org Studies in murine models have shown that Tap2 is controlled by IRF for both constitutive and IFN-γ-controlled activity. researchgate.netnih.gov The TAP2 promoter contains an IFN response factor binding element (IRFE) which is essential for IFN-γ-mediated activation of transcription. oup.comoup.com This IRFE appears to function as an enhancer for the transcription initiator. oup.comoup.com

Cyclic AMP Response Element-Binding protein (CREB) is another transcription factor implicated in TAP2 regulation, particularly for constitutive expression. researchgate.netnih.gov The 5' untranslated regions (UTRs) of both mouse and human TAP2 genes contain a common CREB regulatory element. researchgate.net

Regulatory elements such as MED1 (also known as Mediator Complex Subunit 1) have also been associated with the TAP2 gene. The mouse TAP2 gene, which lacks a TATA box and has multiple transcription start sites, is associated with MED1 elements. researchgate.net Specifically, the mouse TAP2 exon 1 harbors both perfect and imperfect MED1 sequences, located between the transcription start sites. researchgate.net

The IFN-stimulated response element (ISRE) is another important regulatory element, particularly for IFN-induced expression. researchgate.netmdpi.com While both GAS and ISRE elements can be present in the promoter region and mediate induction by IFN-γ, the IRFE (which can overlap with ISREs) appears to be particularly critical for IFN-γ-mediated induction of the TAP2 promoter. oup.commdpi.comoup.com

The TAP2 gene is also regulated by NFKB1 and RELA transcription factors according to TRRUST annotation. unibo.it Additionally, E2F1 has been identified as a transcription factor that binds to the TAP2 promoter. nih.gov

Data Table: Key Transcription Factors and Regulatory Elements Involved in TAP2 Regulation

Transcription FactorRegulatory Element(s) InvolvedRole in TAP2 ExpressionAssociated Cytokine(s)PubChem CID (if applicable)
STAT1GASIFN-γ-mediated inductionIFN-γ6789423 abcam.com, 207154 bindingdb.org
IRF1IRFE, ISREIFN-inducible expression, IFN-γ inductionIFN-γ6234 researchgate.net
IRF2Constitutive expression6235
CREBCREConstitutive expression161509 cancer-genetics.org, 5281793 nih.gov
NFKB1NF-κB siteRegulation (annotated)TNF-α3045 plos.org
RELANF-κB siteRegulation (annotated)TNF-α5468266 nih.gov
E2F1Promoter binding10437 exlibrisgroup.com
MED1MED1 elementsAssociated with transcription start sites11323205 nih.gov
ISREISREIFN-induced expression, IFN-γ responsivenessIFN-γ, IFN-αN/A
GASGASIFN-γ-induced expressionIFN-γN/A
IRFEIRFEEssential for IFN-γ inductionIFN-γN/A

Post-Translational Modifications of TAP2 Protein and their Functional Impact

While the provided context and initial search results focus heavily on transcriptional regulation, post-translational modifications (PTMs) are known to play crucial roles in regulating protein function, localization, and stability. Although specific details regarding the PTMs of TAP2 protein are limited in the provided snippets, general knowledge of protein regulation suggests potential mechanisms.

PTMs such as phosphorylation, ubiquitination, and glycosylation can significantly impact protein activity and interaction with other molecules. For instance, phosphorylation can alter protein conformation and create binding sites for other proteins, potentially affecting TAP2's interaction with TAP1 to form the functional heterodimer or its association with the peptide-loading complex. Ubiquitination can target proteins for degradation or influence their localization and interactions. Glycosylation, the addition of sugar moieties, can affect protein folding, stability, and interactions, particularly for proteins residing in the endoplasmic reticulum like TAP2.

Environmental and Cellular Stressors Modulating TAP2 Expression

Environmental and cellular stressors can also influence TAP2 expression, impacting the cell's ability to present antigens.

Hypoxia and Hyperoxia Effects

Oxygen tension has a notable impact on the expression levels of TAP2. Hypoxia, a condition of low oxygen, has been shown to downregulate the expression of TAP1 and TAP2. jcu.edu.aumedchemexpress.cn This downregulation is observed both in vitro and in vivo and is, at least in part, dependent on Hypoxia-Inducible Factor (HIF). medchemexpress.cn The reduction in TAP2 expression under hypoxic conditions can impair the antigen presentation machinery, potentially allowing tumor cells to evade immune surveillance. medchemexpress.cn

Conversely, hyperoxia, a condition of high oxygen (e.g., 60% oxygen), has been found to transcriptionally upregulate TAP2 expression. jcu.edu.aumedchemexpress.cn Studies have shown that hyperoxia increases the levels of TAP2, as well as other components of the antigen processing machinery like LMP2 and LMP7, both in vitro and in vivo. This suggests that oxygen availability is a critical environmental factor influencing TAP2 expression and, consequently, MHC class I antigen presentation. medchemexpress.cn The mechanism by which hyperoxia upregulates TAP2 may involve pathways independent of HIF degradation, as upregulation is observed even at oxygen levels (21%) that are not considered deeply hypoxic in some in vitro settings.

Data Table: Effects of Oxygen Tension on TAP2 Expression

Oxygen ConditionEffect on TAP2 ExpressionObserved In VitroObserved In VivoHIF Involvement
HypoxiaDownregulationYesYesYes medchemexpress.cn
HyperoxiaUpregulationYesYesLess direct

Genetic Variation and Allelic Polymorphism of the Tap2 Gene

TAP2 Gene Location and Genomic Organization

The TAP2 gene in humans is located on chromosome 6, specifically at band 6p21.32. wikipedia.orggenecards.orgxcode.lifenih.govmedlineplus.govcancer-genetics.org This region is part of the major histocompatibility complex (MHC), a gene-dense area critical for immune function. researchgate.netnih.gov The TAP2 gene is situated approximately 7 kilobases (kb) telomeric to the ABCB2 gene, which encodes TAP1, its functional partner. wikipedia.orggenecards.orgxcode.lifenih.govcancer-genetics.orgnih.gov

The genomic organization of TAP2 involves multiple exons. In humans, the TAP2 gene contains 13 exons. nih.gov The first 10 exons are common to different splicing isoforms, while alternative splicing affects the subsequent exons, leading to distinct carboxyl terminal ends. diabetesjournals.org Studies in other species, such as zebrafish, have also investigated the genomic organization of TAP2 and its linkage to other genes in the MHC region, including proteasome subunit genes. researchgate.net

Allelic Polymorphisms within the TAP2 Gene and their Structural Context

Allelic polymorphisms within the TAP2 gene contribute to the diversity of the TAP complex, potentially impacting its peptide transport capabilities and interactions with other molecules involved in antigen presentation. Several TAP2 alleles have been identified in different populations. jst.go.jpjst.go.jpsemanticscholar.org

Genetic variations in TAP2 can lead to structural changes in the protein, potentially affecting heterodimer formation with TAP1 and altering antigen recognition and presentation. semanticscholar.org These polymorphisms can influence the selection of peptide epitopes transported by the TAP complex. semanticscholar.org

Polymorphisms in Peptide-Binding and ATP-Binding Domains

The TAP2 protein, along with TAP1, forms a complex with distinct functional domains, including regions involved in peptide binding and ATP binding. Polymorphisms within these domains can have functional consequences for the transporter.

Studies have identified polymorphisms within the ATP-binding domain of human TAP2. For instance, a sequence variation at codon 577 (ATG→GTG), resulting in a Methionine to Valine substitution, was found in the ATP-binding domain in a study of healthy Japanese individuals. jst.go.jpjst.go.jp This variation was associated with a specific HLA haplotype and led to the recognition of a new TAP2 allele, TAP2Bky2. jst.go.jpjst.go.jp

Mutations in the ATP-binding cassette (ABC) transporter signature motifs of TAP2 have been shown to inhibit peptide translocation without affecting the binding of peptide or ATP, suggesting these motifs are crucial for facilitating peptide transport after binding. nih.gov The primary active site for peptide translocation by the TAP1-TAP2 complex is located at the TAP2 nucleotide binding site. nih.gov

Polymorphisms can also affect the peptide-binding site. Multiple regions of the TAP complex contribute to its peptide binding site. uniprot.org TAP2 typically transports intracellular peptide antigens, preferentially selecting peptides with specific characteristics at certain positions. uniprot.org

Impact of Alternative Splicing on TAP2 Variants and Peptide Selectivity

Alternative splicing of the TAP2 gene produces different mRNA transcripts, leading to protein isoforms with potentially distinct functional properties. In humans, alternative splicing generates products that differ in peptide selectivity and their ability to restore surface expression of MHC class I molecules. genecards.orgxcode.lifenih.govnih.govdiabetesjournals.org

Two main splicing isoforms have been identified in humans, differing in their carboxyl terminal ends due to distinct 11th exons. diabetesjournals.orgnih.gov These isoforms exhibit differential selectivity for antigenic peptides. diabetesjournals.orgnih.gov For example, one study showed that the model peptide IYLGPFSPNVTL had significantly lower affinity for one isoform (NM_018833) compared to another (NM_000544), while the peptide TVDNKTRYE showed the opposite preference. diabetesjournals.org This differential peptide selectivity conferred by splicing isoforms expands the range of peptides that can be processed and presented. diabetesjournals.org

Research suggests that alleles at coding SNPs within TAP2 can influence the favorability of different splicing isoforms, indirectly determining peptide selectivity. diabetesjournals.orgnih.gov This mechanism may contribute to the association of TAP2 with certain diseases, such as type 1 diabetes, independently of linkage disequilibrium with HLA DR and DQ alleles. diabetesjournals.orgnih.gov

Data on the relative abundance of different SNP haplotypes in specific isoforms highlights this allele-dependent splicing:

Isoform IDSNP (rs ID)AlleleRelative Abundance Ratio (Allele/Other Allele)P-value
NM_000544rs241447G (Ala)> 2.2 +/- 0.41.5 x 10-4
NM_018833rs241447A (Thr)> 18.1 +/- 5.62.04 x 10-7

This table shows that the G (Ala) allele at rs241447 is significantly more abundant in the NM_000544 isoform, while the A (Thr) allele is predominantly found in the NM_018833 isoform. nih.gov

Evolutionary Conservation and Divergence of TAP2 Across Species

The TAP2 gene and the TAP complex are conserved across a wide range of vertebrate species, reflecting their fundamental role in the immune system. nih.govpnas.orgresearchgate.net This evolutionary conservation is particularly evident in the ATP-binding region of TAP2. nih.gov

For example, while the ATP-binding region of Xenopus TAP2 is highly conserved, amino acid identity in the N-terminal region to other vertebrate TAP proteins is less pronounced. nih.gov Xenopus species maintain divergent TAP2 sequences with significant amino acid substitutions, representing lineages separated by millions of years of evolution. pnas.org Similarly, distinct zebrafish MHC haplotypes encode TAP2 molecules that are more divergent than those found in species like rat, chicken, and Xenopus, suggesting independent evolution over long periods. pnas.org

Allelic lineages of TAP2 in Xenopus appear to match those of other MHC-linked genes, demonstrating linkage conservation since the mammalian/amphibian divergence. nih.gov In salamanders, studies support the coevolution of TAP1 and TAP2 with MHC class I genes, indicating a linked evolutionary history. researchgate.net

Natural polymorphisms in Tap2 have been shown to influence T cell lineage commitment in rats, highlighting the functional impact of TAP2 variation in different species. plos.org Research in chimpanzees has also identified SNPs in TAP2 associated with environmental variables, suggesting that natural selection may play a role in shaping TAP2 diversity in response to local adaptation. biorxiv.org

The presence of polymorphic alleles for TAP2 in various species, with divergent sequences, underscores the dynamic evolutionary history of this gene and its importance in the diverse immune responses observed across the vertebrate lineage. pnas.org

Immunological Significance of Tap2 Protein in Antigen Presentation

Essentiality of TAP2 for MHC Class I-Restricted Antigen Presentation

TAP2 is essential for the classical major histocompatibility complex class I (MHC Class I)-restricted antigen presentation pathway. nih.govgenecards.orgmedlineplus.govnih.govjci.orgplos.orgresearchgate.net In this pathway, peptides generated from the degradation of intracellular proteins, such as viral or tumor antigens, are transported by the TAP complex into the ER. genecards.orgnih.govmedlineplus.govmedlineplus.govjci.orgresearchgate.netfrontiersin.orgimmunopaedia.org.za Within the ER, these peptides bind to newly synthesized MHC Class I molecules. medlineplus.govmedlineplus.govjci.orgimmunopaedia.org.za The association of peptides with MHC Class I molecules is facilitated by the peptide loading complex (PLC), which includes TAP, tapasin, calreticulin (B1178941), and ERp57. nih.govjci.orgresearchgate.netimmunopaedia.org.zanih.govaai.org Tapasin specifically bridges the interaction between TAP and MHC Class I molecules, optimizing peptide loading. jci.orgplos.orgresearchgate.netimmunopaedia.org.zanih.govaai.org Once a high-affinity peptide is bound, the peptide-MHC Class I complex becomes stable and is transported to the cell surface for recognition by CD8+ T cells. nih.govmedlineplus.govmedlineplus.govjci.orgimmunopaedia.org.za Defects in either TAP1 or TAP2 severely impair this process, leading to reduced surface expression of MHC Class I molecules. medlineplus.govmedlineplus.govjci.orgplos.orgnih.govuu.nl

Consequences of TAP2 Deficiency on Immune Cell Function

Deficiency in functional TAP2 protein has significant consequences for immune cell function, primarily impacting the adaptive immune response mediated by CD8+ T cells. genecards.orgontosight.aimedlineplus.govmedlineplus.govjci.org TAP2 deficiency is associated with Type I Bare Lymphocyte Syndrome (BLS I), a primary immunodeficiency characterized by severely reduced surface expression of MHC Class I molecules. medlineplus.govmedlineplus.govjci.orgnih.govnih.gov

Impaired CD8+ T Cell Activation

A major consequence of TAP2 deficiency is the impairment of CD8+ T cell activation. genecards.orgontosight.aimedlineplus.gov Efficient activation of CD8+ T cells requires the recognition of peptide-MHC Class I complexes on the surface of target cells. medlineplus.govfrontiersin.org With reduced MHC Class I surface expression due to defective peptide transport by the TAP complex, the presentation of antigenic peptides to CD8+ T cells is severely compromised. medlineplus.govmedlineplus.govjci.org This leads to a reduced ability of the immune system to detect and eliminate cells infected with intracellular pathogens or transformed cells, as these cells would normally be recognized via foreign peptides presented on MHC Class I. ontosight.aifrontiersin.orgresearchgate.net Studies in TAP2-deficient individuals and mouse models have demonstrated a lack or significant reduction in mature CD8+ T cells. jci.orgnih.gov

Here is a table summarizing the impact of TAP deficiency on CD8+ T cells:

ConditionMHC Class I Surface ExpressionMature CD8+ T Cell LevelsCD8+ T Cell Activation
NormalHighNormalEfficient
TAP DeficiencySeverely ReducedReduced/ImpairedImpaired

Effects on MHC Class I Surface Expression

TAP2 deficiency leads to a severe reduction in the surface expression of MHC Class I molecules. medlineplus.govnih.govjci.orgplos.org Without functional TAP2, the transport of peptides into the ER is impaired, resulting in a lack of suitable peptides to bind to nascent MHC Class I heavy chains and β2-microglobulin. medlineplus.govmedlineplus.govjci.org In the absence of peptide loading, MHC Class I molecules are unstable and are often retained in the ER or degraded, rather than being transported to the cell surface. medlineplus.govmedlineplus.govnih.gov Research on peripheral blood mononuclear cells (PBMCs) from TAP2-deficient patients has shown a drastic reduction in cell surface MHC Class I protein levels, sometimes as low as 1% to 3% of normal individuals, despite unaffected mRNA levels. jci.org While most MHC Class I allotypes are significantly affected, some studies indicate that certain HLA-B allotypes may exhibit relatively higher surface expression in TAP-deficient cells, potentially acquiring peptides through alternative, TAP-independent pathways. plos.org

Pathological Implications and Research Models Involving Tap2 Protein

TAP2 Dysregulation in Immune Evasion by Pathogens

Pathogens, particularly viruses, have evolved sophisticated mechanisms to subvert the host immune response. Interference with the MHC class I antigen presentation pathway, often targeting the TAP complex, is a common strategy employed by viruses to evade recognition and killing by CD8+ T cells. plos.orgresearchgate.net

Viral Immune Evasion Mechanisms Targeting TAP2 (e.g., Herpesviruses, Cytomegalovirus, Epstein-Barr Virus)

Herpesviruses are well-known for encoding multiple immune evasion molecules that interfere with the MHC class I antigen presentation pathway, with TAP being a frequent target. plos.orgresearchgate.net Human Cytomegalovirus (HCMV), for instance, encodes the US6 glycoprotein, which inhibits TAP function. plos.org Epstein-Barr Virus (EBV), another herpesvirus, also employs strategies to impair TAP-dependent peptide transport during its lytic cycle. plos.orgasm.org Other herpesviruses, such as Herpes Simplex Virus (HSV) and bovine herpesvirus 1 (BHV-1), also encode proteins that interfere with TAP. researchgate.netresearchgate.netcambridge.org

Mechanisms of Viral Protein Interference with TAP2 Function

Viral proteins interfere with TAP function through diverse mechanisms. HCMV US6 is an ER-luminal protein that blocks TAP by interfering with ATP binding to the nucleotide-binding domains of TAP, specifically diminishing ATP binding to TAP1 while stimulating it for TAP2. uniprot.orgplos.orgnih.gov This alters ATP binding by inducing conformational rearrangements in TAP. plos.org EBV's BNLF2a protein, expressed during the lytic cycle, has been shown to co-immunoprecipitate with TAP, tapasin, and the MHC-I heavy chain, interfering with both peptide and ATP binding to TAP. plos.orgnih.gov Bovine herpesvirus 1 UL49.5 protein interacts with the core domain of TAP, leading to the degradation of both TAP subunits and inhibiting peptide transport, although it does not prevent ATP or peptide binding. plos.orgcambridge.orgnih.gov Herpes simplex virus US12/ICP47 protein blocks the peptide-binding site of the TAP1-TAP2 complex. uniprot.orgresearchgate.net These varied strategies highlight the critical role of TAP in antigen presentation and the evolutionary pressure on viruses to counteract its function. plos.org

Aberrant TAP2 Expression in Malignancy

Aberrant expression of TAP2 has been observed in various malignancies and is implicated in cancer progression and immune escape. nih.govnih.govnih.govresearchgate.net

TAP2 Alterations in Cancer Progression and Immune Escape

TAP2 exhibits aberrant expression in tumor tissues, often with genomic alterations. nih.govnih.govresearchgate.netresearchgate.net While downregulation of TAP, including TAP2, has been associated with tumor immune escape by disrupting MHC-I antigen presentation, studies have also observed elevated TAP2 expression in a significant proportion of tumors compared to normal tissues. nih.govresearchgate.netfrontiersin.org For example, elevated TAP2 expression has been noted in more than half of TCGA tumors, particularly in cholangiocarcinoma (CHOL) and glioblastoma multiforme (GBM). nih.govresearchgate.net Overexpression of TAP2 has been shown to enhance antitumor drug resistance in human cancer cells. nih.gov Conversely, reduced or absent TAP1/TAP2 expression has been documented in cancers like colorectal cancer, renal cell carcinoma, and melanoma, leading to reduced MHC-I stability and expression on the tumor surface. frontiersin.org Mutations in TAP genes in small-cell lung cancer have been linked to immune escape in tumor cells. researchgate.net Downregulation of TAP1 and TAP2 has also been observed in early stage breast cancer. researchgate.net Cytokines like IL-10, often found in the tumor microenvironment, can contribute to immune escape by downregulating TAP1 and TAP2 proteins in cancer cells. tandfonline.com

Correlation of TAP2 Expression with Tumor Microenvironment and Immune Cell Infiltration

TAP2 expression significantly influences the composition of the tumor microenvironment. nih.govnih.govresearchgate.net There is a significant correlation between TAP2 expression and the levels of various immune cells infiltrating the tumor, including dendritic cells (DC), CD8+ T cells, macrophages, monocytes, and NK cells. nih.gov This suggests that TAP2 is a crucial factor for assessing tumor progression and prognosis. nih.gov An increase in immunosuppressive cells, such as M2 macrophages, is a primary mechanism of tumor immune escape, and the correlation with TAP2 expression supports its role in this process. nih.gov In non-small cell lung cancer (NSCLC), cancer-cell selective downregulation of TAP2 is associated with lower CD8+ T-cell infiltration. bmj.com

TAP2 as a Biomarker in Cancer Research (excluding clinical prognosis)

TAP2 is being investigated as a potential biomarker in cancer research. nih.govnih.govresearchgate.net Its aberrant expression and correlation with immune cell infiltration and the tumor microenvironment suggest its potential utility in understanding tumor immunity. nih.govnih.govresearchgate.net TAP2 has been identified as a potential predictor of immunotherapy response. nih.govnih.govresearchgate.net Research indicates that TAP2 deficiency in NSCLC has prominent biomarker potential. bmj.com Studies utilizing bioinformatics analyses, such as Gene Set Enrichment Analysis and single-cell analysis, are comprehensively assessing TAP2-related genomic alterations and enrichment pathways in cancer. nih.govnih.govresearchgate.net While the provided outline excludes clinical prognosis, the research highlights TAP2's involvement in immune-related pathways and its influence on the tumor microenvironment and immune response to cancer, making it a subject of ongoing investigation as a potential immune target. nih.govnih.govresearchgate.net

Genetic Variants of TAP2 and Associations with Immunological Disorders and Other Conditions (research context)

Polymorphisms in the TAP2 gene have been investigated for their associations with a range of immunological disorders and other conditions. These genetic variations can potentially alter peptide selectivity or the efficiency of MHC class I surface expression, thereby influencing immune recognition nih.govwikipedia.org.

Bare Lymphocyte Syndrome Type I (BLS I)

Bare Lymphocyte Syndrome Type I (BLS I) is an immune system disorder caused by mutations in the TAP2 gene medlineplus.govmedlineplus.gov. At least seven mutations in the TAP2 gene have been identified as causes of BLS I medlineplus.govmedlineplus.gov. These mutations lead to the production of non-functional TAP2 protein or the absence of the protein altogether medlineplus.govmedlineplus.gov. The lack of functional TAP2 impairs the formation of the TAP complex, preventing the transport of peptides into the endoplasmic reticulum and their subsequent binding to MHC class I proteins medlineplus.govmedlineplus.gov. This results in a deficiency of MHC class I proteins on the cell surface, compromising the body's immune response, particularly to bacterial infections medlineplus.govmedlineplus.gov. Individuals with BLS I often experience recurrent bacterial infections, especially in the respiratory tract, and may develop skin ulcers medlineplus.govmedlineplus.gov.

Associations with Autoimmune Conditions

Genetic variants in TAP2 have been linked to susceptibility to various autoimmune diseases. Research has explored these associations in conditions such as Rheumatoid Arthritis, Ankylosing Spondylitis, Insulin-Dependent Diabetes Mellitus, Celiac Disease, and Crohn's Disease frontiersin.orgnih.govresearchgate.netnih.govnih.gov.

Studies on Rheumatoid Arthritis (RA) have indicated associations between specific TAP2 polymorphisms and disease susceptibility nih.govnih.gov. For instance, a meta-analysis suggested that the TAP2-379Ile allele was significantly associated with an increased risk of RA, particularly in Asian populations nih.gov. Another study in Europeans observed a significant association between the TAP2-565Thr allele and RA nih.gov. The association between TAP2 polymorphisms and RA may also involve interactions with HLA-DR4 alleles, potentially conferring a higher risk nih.gov.

TAP2 PolymorphismAssociated Allele/GenotypeAssociation with RA RiskPopulationReference
TAP2-379Ile > Val (rs1800454)TAP2-379Ile alleleIncreased (OR = 1.44, 95% CI = 1.18-1.74)Overall nih.gov
TAP2-379Ile > Val (rs1800454)TAP2-379Ile alleleIncreased (OR = 1.38, 95% CI = 1.04-1.83)Asians nih.gov
TAP2-565Ala > Thr (rs2228396)TAP2-565Thr alleleIncreased (OR = 1.62, 95% CI = 1.20-2.20)Europeans nih.gov
Nucleotide A at position 1693TAP2*0101-1693.A alleleSignificantly higher prevalence in RA patients (35.3% vs 11.4% in controls, p < 0.006, RR = 4.25)Not specified (study in abstract) nih.gov

In Ankylosing Spondylitis (AS), some studies have suggested associations between TAP2 polymorphisms and disease risk, particularly in HLA-B27-negative individuals researchgate.netnih.gov. A meta-analysis indicated that TAP2-565Thr might be associated with AS researchgate.netnih.gov. However, other studies have not found a significant role for TAP polymorphism in AS pathogenesis researchgate.net.

Research on Insulin-Dependent Diabetes Mellitus (IDDM) and TAP2 variants has shown complex results nih.govnih.govresearchgate.net. While some initial findings suggested associations between certain TAP2 variants and IDDM, further studies controlling for HLA-DR and -DQ genes indicated that these associations might be secondary to the primary association between IDDM and particular DQ alpha beta heterodimers due to strong linkage disequilibrium nih.govnih.gov.

For Celiac Disease, studies have investigated the association of TAP2 polymorphisms, often in conjunction with HLA class II alleles nih.govnih.govnih.gov. Some research initially found an increased frequency of certain TAP2 alleles in celiac disease patients nih.gov. However, when compared to HLA-matched controls, this difference was not significant, suggesting linkage disequilibrium with HLA-DQ2 rather than a primary association of TAP genes with celiac disease susceptibility in some populations nih.gov. Despite this, rare variants in TAP2 have been implicated in families with multiple autoimmune diseases, including celiac disease, suggesting a potential role in complex inheritance patterns frontiersin.orgnih.gov.

Associations between TAP2 and Crohn's Disease have also been explored, with some studies suggesting an interaction between regulatory variants on the leukocyte immunoglobulin-like receptor gene cluster and regulatory variants for TAP2 in the context of Crohn's Disease nih.gov.

Associations with Infectious Diseases

TAP2 gene polymorphisms have also been investigated for their potential influence on susceptibility and outcome in various infectious diseases, including HIV-1, Hepatitis C, and Dengue Virus infections researchgate.netnih.gov.

Studies on HIV-1 infection have suggested a possible role of TAP2 gene polymorphisms in susceptibility and disease outcome nih.govnih.govresearchgate.net. For instance, specific heterozygous and homozygous variants of TAP2 (A/G exon 11) (T665A) have been positively associated with an increased risk of HIV-1 infection in some populations nih.govresearchgate.net. However, the processing of the HIV-1 envelope protein can also occur through TAP-independent pathways capes.gov.braai.org.

In the context of Hepatitis C virus infection, associations between TAP polymorphisms and chronic Hepatitis C have been studied nih.gov.

Research on Dengue Virus infection has explored the link between TAP2 polymorphisms and the diverse pathogenesis of the disease, including Dengue Fever (DF), Dengue Hemorrhagic Fever (DHF), and Dengue Shock Syndrome (DSS) oup.comnih.govnih.gov. Studies have suggested that certain TAP2 polymorphisms might influence susceptibility to DHF nih.gov. For example, a heterozygous pattern at TAP2 379 and the TAP2 665 THR/ALA genotype were found to be potential risk factors for the development of DHF in one study nih.gov. Conversely, other TAP2 variants might offer a protective role against severe dengue outcomes oup.comnih.gov.

Infectious DiseaseTAP2 PolymorphismAssociated Allele/GenotypeAssociationReference
HIV-1TAP2 (A/G exon 11) (T665A)Heterozygous A/G genotypeIncreased risk (OR = 1.39, 95% CI = 1.06–1.83, P = 0.0171) nih.govresearchgate.net
HIV-1TAP2 (A/G exon 11) (T665A)Homozygous G/G genotypeIncreased risk (OR = 3.38, 95% CI = 1.56–7.46, P = 0.0010) nih.govresearchgate.net
Dengue Virus (DHF)TAP2 379Heterozygous patternConfers susceptibility nih.gov
Dengue Virus (DHF)TAP2 665THR/ALA genotypeRisk factor nih.gov
Dengue Virus (DHF)TAP2 -379G allelePotential protective role oup.com
Dengue Virus (DHF)TAP2 -379GA genotype (Val/Ile heterozygote)Increases susceptibility (approx. 2.11 times) oup.com
Dengue Virus (DHF)TAP2 -665AG genotype (Thr/Ala heterozygote)Risk factor oup.com

Associations between TAP2 variants and other infectious diseases, such as pulmonary tuberculosis, have also been investigated, with some studies suggesting a link between specific TAP2 variants and susceptibility or reduced risk cambridge.orgnih.gov.

Advanced Research Methodologies for Tap2 Protein Investigation

Molecular and Cellular Assays

Molecular and cellular assays are fundamental to studying the activity and interactions of TAP2 within its native cellular environment or in reconstituted systems.

In Vitro Peptide Transport Assays

In vitro peptide transport assays are a direct method to measure the ability of the TAP complex, containing TAP2, to translocate peptides across a membrane. These assays typically involve using permeabilized cells or isolated microsomes containing functional TAP. Radiolabeled or fluorescently labeled peptides are introduced to the cytosolic side of the membrane in the presence of ATP. mit.eduaai.orgasm.org Transported peptides entering the ER lumen can then be detected and quantified, often by utilizing an N-glycosylation motif engineered into the peptide, allowing capture by lectins like ConA-Sepharose after glycosylation in the ER. asm.org

Research findings using this methodology have demonstrated the ATP dependence of TAP-mediated peptide transport and its selectivity for peptides of specific lengths, typically 8 to 13 amino acids. genecards.orguniprot.orgmit.edunih.gov Studies have shown that mutations or viral inhibitors affecting TAP2 can impair or abolish peptide transport activity. aai.orgasm.org For example, the herpes simplex viral protein ICP47 inhibits peptide binding by human TAP, leading to a reduction in peptide import into the ER in these assays. asm.org

Data from in vitro transport assays can be presented to show the rate and efficiency of peptide translocation under different conditions, such as varying ATP concentrations, peptide sequences, or in the presence of inhibitors or genetic modifications affecting TAP2.

Co-Immunoprecipitation and Protein Complex Analysis

Co-immunoprecipitation (Co-IP) is a key technique used to study protein-protein interactions involving TAP2, particularly its association with TAP1 and other components of the peptide-loading complex (PLC). nih.govpnas.orgaai.orguwaterloo.ca This method involves lysing cells under mild conditions to preserve protein complexes, followed by using an antibody specific to TAP2 (or another known component of the complex, like TAP1 or MHC I) to immunoprecipitate the target protein. aai.orgpnas.orgaai.orguwaterloo.ca The precipitated material is then analyzed by Western blotting using antibodies against potential interacting partners, such as TAP1, tapasin, ERp57, calreticulin (B1178941), and MHC class I molecules. aai.orgpnas.orguwaterloo.ca

Studies utilizing Co-IP have confirmed the stable heterodimer formation between TAP1 and TAP2. nih.govaai.org They have also elucidated the composition of the PLC, showing that TAP2 interacts with tapasin, which in turn bridges the interaction with MHC class I molecules and other chaperones. nih.govaai.orgpnas.orguwaterloo.ca Research has shown that viral proteins can disrupt the interactions within the PLC, for instance, by blocking the co-immunoprecipitation of TAP-associated proteins with MHC-I. pnas.org Co-IP can also be used to assess the impact of mutations in TAP2 on its ability to form complexes with its partners. aai.orgnih.gov

Data from Co-IP experiments are typically presented as Western blots, showing the presence or absence of co-precipitated proteins under different experimental conditions.

Cellular Functional Assays (e.g., Transwell Migration, Scratch Assay, Clonal Formation Assays)

While TAP2's primary role is in antigen processing, its expression levels can impact cellular behaviors, particularly in the context of cancer. Cellular functional assays like Transwell migration, scratch (wound healing) assays, and clonal formation assays are used to investigate the effects of altered TAP2 expression on cell motility, invasion, and proliferation. nih.govresearchgate.net

Transwell Migration and Invasion Assays: These assays measure the ability of cells to migrate through a porous membrane (migration) or through a matrix-coated membrane (invasion) towards a chemoattractant. nih.govnih.govfrontiersin.orgfrontiersin.org Cells with altered TAP2 expression are placed in the upper chamber, and the number of cells that migrate or invade to the lower chamber is quantified. nih.govfrontiersin.orgfrontiersin.org

Scratch (Wound Healing) Assays: This assay assesses cell migration by creating a "wound" or gap in a confluent cell monolayer. nih.govnih.govfrontiersin.org The rate at which cells migrate into the scratched area to close the gap is monitored over time. nih.govfrontiersin.org

Clonal Formation Assays: This assay measures the proliferative capacity of single cells to form colonies. nih.govfrontiersin.orgfrontiersin.org Cells are seeded at low density and allowed to grow for an extended period, after which the resulting colonies are fixed, stained, and counted. frontiersin.orgfrontiersin.org

Studies have used these assays to investigate the role of TAP2 in cancer progression. For example, overexpression of TAP2 has been shown to enhance the migration and proliferation of certain cancer cells, as evaluated by Transwell migration, scratch, and clonal formation assays. nih.govresearchgate.net Conversely, modulating TAP2 expression can impair the migration and invasion ability of cancer cells. nih.gov

Data from these assays can be presented quantitatively, showing the number of migrated/invaded cells, the percentage of wound closure, or the number of colonies formed under different conditions of TAP2 expression.

Flow Cytometry for Surface Antigen Expression

Flow cytometry is a powerful technique used to quantify the surface expression levels of proteins, particularly MHC class I molecules, which are directly influenced by TAP2 function. biorxiv.orgresearchgate.netaai.orgviamedica.pl Cells are stained with fluorescently labeled antibodies specific for MHC class I molecules or specific peptide-MHC complexes. biorxiv.orgresearchgate.netaai.org The fluorescence intensity of individual cells is then measured as they pass through a laser beam, providing a quantitative assessment of surface antigen expression on a cell-by-cell basis. researchgate.netaai.orgviamedica.pl

This methodology is critical for evaluating the functional outcome of TAP2 activity in antigen presentation. Reduced or absent TAP2 function leads to impaired peptide translocation into the ER, resulting in a lower surface expression of stable peptide-loaded MHC class I molecules. biorxiv.orgviamedica.pl Flow cytometry can be used to assess the impact of genetic defects in TAP2, the effects of viral immune evasion strategies targeting TAP, or the potential of therapeutic interventions aimed at restoring TAP2 function and MHC class I surface expression. biorxiv.orgresearchgate.netaai.org Studies have shown that restoring TAP2 expression can induce tumor cell surface antigenicity, as measured by flow cytometry for surface HLA-A2-peptide complexes. researchgate.net

Flow cytometry data is often presented as histograms or dot plots showing the distribution of fluorescence intensity within a cell population, or as mean fluorescence intensity (MFI) values for quantitative comparisons.

Structural Biology Techniques

Structural biology techniques provide insights into the three-dimensional structure of TAP2 and its complex with TAP1, which is essential for understanding its mechanism of action at a molecular level. While obtaining high-resolution experimental structures of membrane proteins like TAP can be challenging, computational methods play a significant role.

Homology Modeling and Molecular Dynamics Simulations

Given the difficulty in obtaining experimental crystal structures of the full-length TAP complex, computational techniques such as homology modeling and molecular dynamics (MD) simulations are valuable tools for studying TAP2 structure and function. ug.edu.plaai.orgnih.govplos.org

Homology Modeling: This technique builds a 3D model of TAP2 (or the TAP1-TAP2 complex) based on the known experimental structures of homologous proteins, particularly other ABC transporters. aai.orgnih.govplos.org By aligning the amino acid sequence of TAP2 with that of a template protein with a known structure, a model of the TAP2 structure can be generated, providing insights into its domain organization and potential interaction interfaces. aai.orgnih.gov

Molecular Dynamics Simulations: MD simulations use computational physics to simulate the movement and interactions of atoms within a protein structure over time. ug.edu.plaai.orgnih.govplos.orgnih.gov These simulations can provide dynamic insights into the conformational changes of TAP2 and the TAP complex during the peptide transport cycle, the flexibility of different protein regions, and the interactions with peptides, ATP, and other binding partners. ug.edu.plnih.govnih.gov

Homology modeling of TAP, often using templates like P-glycoprotein or Sav1866, has provided models of the inward- and outward-facing conformations of the transporter, representing different states in the transport cycle. nih.gov MD simulations have been used to analyze the binding of peptides to the TAP complex and to investigate the molecular consequences of mutations or the binding of viral inhibitors on TAP structure and dynamics. ug.edu.plnih.govnih.gov These simulations can help identify key residues involved in peptide binding, ATP hydrolysis, or conformational changes necessary for translocation. nih.govplos.org

Results from homology modeling are typically presented as 3D structural models, while MD simulations generate trajectories that can be analyzed for parameters like root mean square deviation (RMSD), flexibility, and interaction energies. plos.org

Genetic and Genomic Approaches

Genetic and genomic approaches are fundamental to understanding the role of the TAP2 gene and its variations in health and disease. These methods allow researchers to manipulate the TAP2 gene, analyze its expression levels, and identify variations that may impact protein function.

CRISPR-Based Gene Editing for TAP2 Knockout/Knock-in

CRISPR-based gene editing technologies, such as CRISPR/Cas9, have revolutionized the ability to precisely modify the genome, including the TAP2 gene. zeclinics.comnih.gov This technology acts like molecular scissors, enabling the cutting of specific DNA regions to facilitate genome editing. zeclinics.com

Knockout (KO): This strategy aims to inactivate or "remove" a gene sequence. zeclinics.com By inducing a double-strand break in the TAP2 gene, the cell's natural repair mechanisms, primarily non-homologous end-joining (NHEJ), can introduce small insertions or deletions (INDELs). zeclinics.com If these INDELs are not multiples of three, they can cause a frameshift, leading to premature stop codons and a non-functional TAP2 protein. zeclinics.com CRISPR-mediated knockout of TAP2 can be used to study the consequences of complete loss of TAP2 function, such as impaired MHC class I surface expression and reduced CD8 T cell development, as observed in studies using TAP1 deficient mice. uniprot.org

Knock-in (KI): This approach involves inserting an exogenous sequence into a targeted locus. zeclinics.com Knock-in strategies can be used to introduce specific mutations into the TAP2 gene, such as single base changes (point mutations), to model human diseases caused by specific TAP2 variants or to introduce tags for protein tracking or purification. zeclinics.com While CRISPR is effective for generating knock-ins, particularly for smaller insertions, larger insertions may still present challenges compared to traditional methods. ozgene.com CRISPR/Cas9-mediated knock-in has been successfully applied in human induced pluripotent stem cells (iPSCs), demonstrating its potential for studying TAP2 in a relevant human cell context. nih.gov

Gene Expression Profiling (e.g., RT-qPCR, RNA-sequencing)

Gene expression profiling techniques measure the levels of mRNA transcripts, providing insights into the activity of the TAP2 gene under different conditions. thermofisher.com

Quantitative Reverse Transcription PCR (RT-qPCR): This is a widely used technique for quantifying mRNA levels of specific genes, including TAP2. thermofisher.commdpi.com RT-qPCR can be used to verify differential gene expression observed in other profiling methods and is suitable for quantifying gene products and analyzing pathways. thermofisher.com Studies have utilized RT-qPCR to detect differences in TAP2 mRNA expression in various cell lines and tissues, such as elevated expression in gliomas compared to normal tissues. nih.gov The method involves extracting total RNA, reverse transcribing it into cDNA, and then using PCR with specific primers for TAP2 to amplify and quantify the target sequence. mdpi.comnih.gov

RNA-Sequencing (RNA-Seq): This next-generation sequencing technology provides a comprehensive analysis of gene expression across the entire transcriptome. thermofisher.com RNA-Seq allows for the discovery of differentially expressed genes without prior knowledge of which genes are involved and provides highly quantitative measurements of RNA molecules. thermofisher.com While not explicitly detailed for TAP2 in the provided snippets, RNA-Seq is a powerful tool to globally assess how TAP2 expression changes in response to various stimuli, diseases, or genetic modifications. The accuracy of RNA-sequencing data can be validated using RT-qPCR. mdpi.com

Single Nucleotide Polymorphism (SNP) Analysis

Single nucleotide polymorphisms (SNPs) are common variations in the DNA sequence that can occur within the TAP2 gene and potentially affect its function or expression. nih.govnih.gov SNP analysis involves identifying and studying these variations and their association with various conditions.

Research has identified several SNPs in the TAP2 gene and investigated their associations with diseases such as Graves Disease, systemic sclerosis, Alzheimer's disease (AD), ankylosing spondylitis, HIV-1 infection, chronic lymphoid leukemia (CLL), chronic myeloblastic leukemia, multiple myeloma, cervical intraepithelial neoplasia, aspirin-exacerbated respiratory disease (AERD), pemphigus vulgaris (PV), and pulmonary tuberculosis. nih.gov For example, a single-site polymorphism at codon 665 (T665A, rs241447) in the TAP2 gene has been suggested as a potential indicator for predicting Graves Disease development. nih.gov This specific SNP (rs241447) leads to an amino acid substitution from threonine to alanine (B10760859) at position 665 and has been predicted to have a deleterious effect on TAP2 protein function and stability. mdpi.com Another SNP, rs241456, located in the 3′-untranslated region (3′-UTR) of TAP2, has been shown to potentially interact with microRNAs (hsa-miR-1270 and hsa-miR-620), influencing TAP2 gene expression in an allele-specific manner. nih.gov

Here is a table summarizing some reported TAP2 SNPs and their associated conditions:

SNP IDLocation/Amino Acid ChangeAssociated Condition(s)Predicted Functional Impact
Codon 665T665AGraves Disease, HIV-1 infection, Cancer risk (rs241447)Potentially deleterious
rs241448Not specifiedAlzheimer's disease (AD)Not specified
TAP2-565Not specifiedAnkylosing spondylitis, Chronic lymphoid leukemia (CLL), Chronic myeloblastic leukemia, Multiple myelomaNot specified
rs2414563'-UTR (C>T)Influences gene expression via miRNA interactionAffects gene expression
TAP2CNot specifiedPemphigus vulgaris (PV)Associated with risk
TAP2DNot specifiedPemphigus vulgaris (PV)Associated with risk
rs241447T665A (Exon 11 A/G)Psoriasis (in Poles), Cancer risk, HIV-1 infection, TAP2 expression in sigmoid/transverse colon, Metastatic Colorectal Cancer outcomesDeleterious effect on protein function and stability mdpi.com
rs1044043Not specifiedTAP2 expression in sigmoid/transverse colonNot specified

Proteomic and Interactomic Studies

Proteomic and interactomic studies focus on the TAP2 protein itself, its abundance, modifications, and interactions with other proteins. These methods are crucial for understanding how TAP2 functions within cellular pathways.

Tandem Affinity Purification-Mass Spectrometry (TAP-MS)

Tandem Affinity Purification (TAP) is a technique used to isolate protein complexes under native conditions. profacgen.comcreative-diagnostics.comcreative-proteomics.com This method involves fusing a TAP tag, typically consisting of two affinity purification tags, to the protein of interest (in this case, TAP2). profacgen.comcreative-proteomics.com The tagged protein and its interacting partners are then purified through a two-step affinity purification process, which significantly reduces non-specific binding. profacgen.comcreative-proteomics.com

When combined with Mass Spectrometry (MS), known as TAP-MS, this technique allows for the identification of proteins that interact with the bait protein (TAP2). profacgen.comcreative-proteomics.com The purified protein complex is subjected to mass spectrometry analysis, and the proteins in the eluate are identified. profacgen.com By comparing the proteins identified in samples expressing the tagged TAP2 with control samples, researchers can identify proteins that specifically interact with TAP2. creative-proteomics.com TAP-MS is considered an efficient and practical method for studying protein-protein interactions in vivo and is suitable for large-scale studies. creative-diagnostics.comcreative-proteomics.com

Protein Microarrays and Yeast Two-Hybrid Systems for Protein-Protein Interactions

Protein microarrays and yeast two-hybrid systems are alternative methods used to investigate protein-protein interactions involving TAP2.

Protein Microarrays: Protein microarrays involve immobilizing a large number of different proteins on a solid surface. These arrays can then be probed with a labeled protein of interest (TAP2) to identify binding partners. While not specifically mentioned for TAP2 in the provided snippets, protein microarrays have been used for protein interaction studies, often focusing on specific protein families or domains. dkfz.de

Yeast Two-Hybrid (Y2H) Systems: The yeast two-hybrid system is a widely used genetic tool to detect interactions between two proteins in vivo, typically within the nucleus of yeast cells. nih.govnih.gov The method relies on reconstituting the activity of a transcription factor through the interaction of two fusion proteins. One protein of interest (the "bait," e.g., TAP2) is fused to a DNA-binding domain, and the potential interacting partner (the "prey") is fused to a transcriptional activation domain. nih.govnih.gov If the bait and prey proteins interact, they bring the two domains of the transcription factor together, activating the transcription of a reporter gene. nih.govnih.gov While primarily used for binary interactions, Y2H can be adapted for screening libraries of potential interacting proteins. nih.gov Studies have utilized yeast two-hybrid systems to investigate protein-protein interactions, although specific applications for TAP2 were not detailed in the provided information. dkfz.deuu.nlresearchgate.net Yeast two-hybrid assays are considered a powerful method for uncovering new protein-protein interactions. researchgate.net

Bioinformatics and Systems Biology Approaches

Bioinformatics and systems biology provide powerful computational tools to analyze large-scale biological data and gain insights into the function, regulation, and interactions of proteins like TAP2. These approaches can help unravel the complex involvement of TAP2 in various physiological and pathological processes, particularly in the context of cancer and immune responses. nih.govnih.govresearchgate.net

Gene Set Enrichment Analysis (GSEA)

Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant differences in expression between two biological states. researchgate.netfrontiersin.org In the context of TAP2 research, GSEA can be applied to identify biological pathways and functional categories that are significantly enriched in samples with high or low TAP2 expression. For instance, studies have utilized GSEA to assess TAP2-related enrichment pathways in various cancers. nih.govnih.govresearchgate.netresearchgate.net This analysis can reveal the biological processes and signaling cascades that are potentially influenced by TAP2 expression, such as immune-related pathways, immune cell infiltration, and immune checkpoint regulation. nih.govnih.govresearchgate.net

An example of data that might be generated from a GSEA analysis related to TAP2 in pan-cancer could be represented in a table showing enriched pathways and their associated normalized enrichment scores (NES) and false discovery rate (FDR) values. researchgate.net A positive NES generally indicates that the gene set is more highly expressed when TAP2 is highly expressed, while a negative NES suggests the opposite correlation.

Pathway DescriptionNormalized Enrichment Score (NES)FDR q-value
Immune Response PathwaysPositive< 0.05
Antigen Processing and PresentationPositive< 0.05
Inflammatory ResponsePositive< 0.05
Cell Adhesion MoleculesPositive< 0.05
(Other significantly enriched pathways)......

Note: This table is illustrative and based on typical GSEA output, reflecting potential findings from studies investigating TAP2 in cancer and immunity. nih.govnih.govresearchgate.netresearchgate.net

Single-Cell Expression Pattern Analysis

Single-cell expression pattern analysis allows for the investigation of gene expression at the resolution of individual cells, providing insights into cellular heterogeneity within tissues or populations. nih.govresearchgate.net Applying single-cell RNA sequencing (scRNA-seq) and subsequent analysis to study TAP2 expression can reveal which specific cell types express TAP2 and how its expression varies across different cellular states or microenvironments. nih.govresearchgate.net For example, single-cell analysis of TAP2 expression in cancer samples has shown that TAP2 is primarily expressed in endothelial and immune cells, particularly in monocytes/macrophages. nih.gov This level of detail is crucial for understanding the specific cellular contexts in which TAP2 functions and its potential interactions with other cell types in complex tissues like the tumor microenvironment. nih.govnih.govresearchgate.net

Data from single-cell analysis could be presented in various formats, including heatmaps showing TAP2 expression across different cell clusters or scatter plots illustrating the distribution of TAP2 expression within specific cell populations. nih.govresearchgate.net

Connectivity Map Analysis

The Connectivity Map (CMap) is a resource that contains gene expression profiles of cells treated with various small molecules and genetic perturbations. nih.govnih.govresearchgate.net By comparing the gene expression signature associated with altered TAP2 expression (e.g., high vs. low TAP2 expressing samples) to the CMap database, researchers can identify small molecules or genetic interventions that induce an opposite or similar gene expression pattern. nih.govnih.govresearchgate.net This approach can help predict potential therapeutic compounds that might modulate TAP2 expression or its downstream effects. For instance, CMap analysis has been employed to identify potential small molecule inhibitors with expression patterns opposite to those of TAP2, suggesting their potential as targeted therapies. nih.gov

Results from Connectivity Map analysis often include a list of compounds or perturbations with a connectivity score, indicating the similarity or inverse relationship of their induced gene expression profile to the query signature. A negative score suggests an inverse relationship, potentially identifying inhibitors or treatments that could counteract the effects of high TAP2 expression. nih.gov

Compound/PerturbationConnectivity ScorePotential Effect (relative to high TAP2)
Compound A-95Inhibitory/Opposite
Compound B-88Inhibitory/Opposite
Genetic Perturbation X80Mimics/Similar
(Other findings)......

Note: This table is illustrative and based on the application of CMap analysis in identifying potential modulators of TAP2-related gene expression. nih.gov

Molecular Docking for Ligand/Inhibitor Prediction

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a protein (receptor) and small molecules (ligands). nih.govnih.govresearchgate.net In the context of TAP2, molecular docking can be used to screen libraries of small molecules to identify potential ligands or inhibitors that can bind to specific sites on the TAP2 protein. This is particularly relevant for the development of targeted therapies that aim to modulate TAP2 activity. nih.govnih.govresearchgate.net Studies have utilized molecular docking techniques to simulate the binding of potential small molecule inhibitors to the TAP2 protein structure, such as the 3D structure available from the Protein Data Bank (PDB: 5U1D). nih.gov This allows researchers to predict the binding energy and analyze the interaction modes, providing valuable information for drug discovery efforts. nih.gov

Data from molecular docking experiments typically include binding scores (e.g., binding energy) for different docked molecules and visualizations of the predicted interaction sites and modes.

Potential Ligand/InhibitorPredicted Binding Energy (kcal/mol)Key Interacting Residues on TAP2
Molecule 1-8.5ArgXXX, LysYYY, GluZZZ
Molecule 2-7.9AspAAA, HisBBB, SerCCC
(Other top candidates)......

Note: This table is illustrative and represents potential results from molecular docking studies targeting TAP2. nih.gov

Future Research Directions for Tap2 Protein

Elucidation of Regulatory Networks Governing TAP2 Expression

Despite its crucial role, the intricate regulatory networks controlling TAP2 gene expression are not yet fully understood, presenting a significant area for future research. Studies have indicated that TAP2 expression can be influenced by genetic and epigenetic factors. For instance, the downregulation of TAP1 and TAP2 has been observed in oral squamous cell carcinoma, suggesting that investigating the genetic and epigenetic causes of this suppression could reveal new therapeutic targets. genecards.org While NLRC5 is known to regulate TAP1 expression, it does not appear to control TAP2, highlighting a gap in our understanding of TAP2-specific transcriptional control. uniprot.org The TAP2 promoter is unique among MHC-I antigen presentation genes, containing an IRF1/IRF2 binding site that contributes to its upregulation in response to IFN-γ. uniprot.orgidrblab.net Further research is needed to fully characterize the multiple independent promoters and transcription factors, such as CREB and IRF, that regulate TAP2 expression. idrblab.net

Beyond transcriptional regulation, post-transcriptional mechanisms also appear to play a role. Observations in some cancer cells show normal TAP2 mRNA levels but low protein levels, suggesting potential post-transcriptional downregulation, decreased translation, or issues with protein stability that require further investigation. nih.gov MicroRNAs have also been implicated in negatively regulating TAP2 expression, as seen in esophageal adenocarcinoma, indicating that the role of non-coding RNAs in controlling TAP2 levels warrants further study. hmdb.ca Additionally, genetic variants like expression quantitative trait loci (eSNPs) in the HLA region have been linked to altered TAP2 expression and conditions like implantation failure, suggesting that understanding these genetic regulatory elements and their interaction with transcription factors is crucial for future research. semanticscholar.orgwikipedia.org Identifying upstream signaling pathways that influence TAP2 expression, such as the pathway modulated by GPR65 inhibitors which have shown to increase TAP2 expression in some cancer models, represents another promising avenue. ncpsb.org.cn

Deeper Understanding of TAP2-Peptide Binding Site Dynamics and Allosteric Modulation

A more detailed understanding of the TAP2-peptide binding site dynamics and allosteric modulation is essential for developing targeted therapies. While the general location of the peptide binding region within the transmembrane spanning regions of TAP1 and TAP2 is known, the precise conformational changes that occur upon peptide or nucleotide binding remain largely uncharacterized. researchgate.netuniprot.org Novel insights into the dynamic structure of the TAP complex are needed to fully elucidate the transport cycle. researchgate.net

Computational models have suggested that TAP2 may have a stronger peptide binding function compared to TAP1, with specific residues in TAP2 showing high affinity for peptides. researchgate.net Future research should aim to experimentally validate these predictions and precisely map the residues involved in peptide interaction and selectivity. The non-equivalence of the two nucleotide-binding sites in the TAP complex and the specific role of nucleotide binding to the TAP2 subunit in peptide interactions require further investigation. uniprot.org

Furthermore, understanding how viral proteins and cancer-associated mutations induce allosteric effects on TAP2 to disrupt peptide transport is a critical area of study. researchgate.net The identification of specific TAP2 variants that are resistant to viral inhibitors, such as the HSV-1 ICP47 protein, provides valuable insights into the regions of TAP2 that are crucial for viral interaction and highlights potential targets for developing molecules that can allosterically modulate TAP2 function or block inhibitory protein binding while preserving normal peptide transport. Research into the conformational dynamics governing the interaction of TAP2 with tapasin and MHC-I within the peptide-loading complex will also contribute to a comprehensive understanding of its function.

Investigation of Novel Interacting Partners Beyond the Canonical PLC

While TAP2 is well-known for its interaction with TAP1 and its role within the canonical peptide-loading complex (PLC) alongside tapasin and MHC class I molecules, the investigation of novel interacting partners beyond these established components is a key direction for future research. researchgate.net Analyzing protein-protein interaction networks involving TAP2 has already begun to identify potential new binding partners. Future studies are needed to validate these interactions and elucidate the specific mechanisms and functional consequences of TAP2 associating with proteins outside the traditional PLC.

Research suggests that TAP1 and TAP2 may have different structural requirements for interacting with accessory chaperones, hinting at the possibility of TAP2 engaging with additional factors not directly involved in TAP1 interaction. Furthermore, there is evidence of a post-ER mechanism involving proprotein convertases (pPCs) that can help stabilize MHC class I when the PLC is compromised. Investigating whether TAP2 is directly or indirectly involved in this or other alternative pathways for antigen presentation or quality control could reveal novel interacting partners and regulatory mechanisms. Advanced techniques, such as cross-linking mass spectrometry (CLMS), can be employed in future studies to identify novel protein interaction dynamics involving TAP2, particularly in complex biological environments like the tumor microenvironment.

Development of Research Tools for Modulating TAP2 Function in Experimental Systems

The development of specific research tools to modulate TAP2 function in experimental systems is crucial for advancing our understanding and therapeutic strategies. Identifying TAP2 as a potential immune target in various cancers has spurred interest in developing targeted inhibitors. Future research will focus on screening for and developing small molecules that can specifically modulate TAP2 activity, potentially restoring or enhancing antigen presentation in cancer cells. Molecular docking and other computational approaches will be vital in simulating drug binding and designing inhibitors with desired properties.

Beyond inhibitors, tools to specifically upregulate TAP2 expression are also needed. Experiments aimed at increasing TAP protein levels to assess their impact on MHC-I presentation and immune recognition are proposed future directions. genecards.org High-throughput drug screens are already being utilized to identify compounds that can increase TAP2 expression in specific cancer types. The potential of TAP2 as a drug target in conditions beyond cancer, such as implantation failure, also necessitates the development of tools to modulate its function in relevant experimental models. semanticscholar.orgwikipedia.org Developing genetic tools, such as inducible expression systems or targeted gene editing approaches, to precisely control TAP2 levels and introduce specific variants in experimental models will be invaluable for dissecting its functions.

Exploration of TAP2-Related Mechanisms in Immunological Contexts (e.g., host-pathogen interactions, tumor immunology)

Exploring the mechanisms involving TAP2 in various immunological contexts, particularly in host-pathogen interactions and tumor immunology, remains a critical area for future research. TAP2's role in the MHC class I pathway makes it central to the immune response against infected and malignant cells. genecards.orgresearchgate.net

In tumor immunology, future research will continue to investigate the complex and sometimes contradictory roles of TAP2 expression in different cancers, its correlation with prognosis, immune cell infiltration, and response to immunotherapy. genecards.orgnih.govhmdb.ca Understanding the mechanisms behind TAP2 downregulation in tumors and whether restoring its expression can enhance anti-tumor immunity are key questions. genecards.orgnih.gov The identification of TAP2 as a potential predictor of immunotherapy response warrants further investigation to utilize it as a biomarker and to explore TAP2-targeted therapies in combination with existing immunotherapies. Research into how post-translational modifications like phosphorylation by kinases such as PLK1 can downregulate TAP2 function in tumors also opens new avenues for therapeutic intervention.

In the context of host-pathogen interactions, future studies will delve deeper into how pathogens evade immune surveillance by targeting TAP2. The identification of viral proteins that inhibit TAP function by interacting with TAP2 provides specific targets for understanding these evasion mechanisms and developing antiviral strategies. Investigating the impact of TAP2 polymorphisms on susceptibility to infectious diseases and the outcome of host-pathogen interactions is another important research direction, particularly in diverse populations.

Q & A

Q. What is the role of TAP-2 in MHC class I antigen processing, and how can its functional activity be experimentally validated?

TAP-2, a subunit of the Transporter associated with Antigen Processing (TAP), facilitates peptide translocation from the cytoplasm to the endoplasmic reticulum for MHC class I loading. To validate its function, researchers can use siRNA knockdown (e.g., in OE33 cells) followed by cytotoxicity assays with antigen-specific cytotoxic T lymphocytes (CTLs). Successful TAP-2 inhibition reduces CTL-mediated lysis, as shown in esophageal adenocarcinoma (EAC) cell lines . Western blot and immunocytochemistry (ICC) confirm protein downregulation, while RT-PCR assesses transcriptional changes .

Q. What are the standard methodologies for detecting TAP-2 expression in cancer cell lines and patient tissues?

  • RT-PCR : Detects mRNA levels; used in EAC biopsies to identify TAP-2 downregulation in 70% of cases .
  • Immunohistochemistry (IHC)/ICC : Localizes protein expression. For example, OE19 cells showed weak TAP-2 staining compared to OE33 .
  • Western blot : Quantifies protein levels post-knockdown or stimulation (e.g., IFN-γ treatment) . Validation requires cross-referencing multiple methods to account for post-transcriptional regulation .

Advanced Research Questions

Q. How can contradictory findings on TAP-2 expression across cancer types be systematically analyzed?

Contradictions (e.g., TAP-2 downregulation in EAC vs. elevated levels in high-grade cervical lesions) may arise from tissue-specific regulation or genetic/epigenetic variability. Researchers should:

  • Compare APM (Antigen Processing Machinery) component co-expression (e.g., TAP-1, Tapasin) .
  • Assess IFN-γ responsiveness, as TAP-2 can be restored in deficient cells (e.g., OE19) via IFN-γ or CTL co-culture .
  • Analyze patient cohorts for SNPs (e.g., TAP2 p.Val379Ile) linked to expression variability .

Q. What experimental strategies restore TAP-2 expression in antigen-processing-deficient tumors, and how is efficacy measured?

  • IFN-γ treatment : Incubate cells (e.g., OE19) with 100–1,000 U/mL IFN-γ for 24–48 hours. Efficacy is confirmed via ICC (protein restoration) and FACS (increased HLA-A2 expression) .
  • CTL co-culture : HER-2-specific CTLs producing IFN-γ upregulate TAP-2 in OE19 after 24-hour incubation .
  • Therapeutic synergy : Combine TAP-2 restoration with targeted therapies (e.g., trastuzumab), enhancing CTL cytotoxicity in HER-2+ cancers .

Q. How can researchers address methodological challenges in linking TAP-2 genetic variants to functional outcomes?

  • Genotyping : Use Sanger sequencing or PCR-RFLP to identify SNPs (e.g., p.Arg651Cys) .
  • Expression correlation : Compare mRNA (RT-PCR) and protein (IHC) levels in carriers of rare vs. common haplotypes. Rare haplotypes like TAP2D show 9.1-fold increased aneuploidy risk .
  • Functional assays : Test peptide transport efficiency in transfected cells using radiolabeled peptides .

Q. What are the implications of TAP-2 heterogeneity in tumor subpopulations for immunotherapy design?

Heterogeneous TAP-2 expression (e.g., in head and neck squamous cell carcinoma) may lead to immune evasion. Researchers should:

  • Profile multiple tumor regions via laser-capture microdissection followed by IHC .
  • Use single-cell RNA sequencing to identify TAP-2-low subclones resistant to CTL lysis.
  • Design combination therapies (e.g., immune checkpoint inhibitors + TAP-2 inducers) to target refractory populations .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting data on TAP-2’s prognostic value in different cancers?

In EAC, TAP-2 loss correlates with poor CTL response and worse prognosis, while in cervical lesions, high TAP-2 levels associate with HSIL progression . Contextual factors to consider:

  • Tumor microenvironment : IFN-γ availability influences TAP-2 inducibility .
  • Viral vs. non-viral etiologies : HPV+ cervical lesions may drive TAP-2 overexpression as an immune evasion mechanism .
  • Co-occurring APM defects : TAP-2 loss with Tapasin downregulation amplifies MHC-I dysfunction .

Q. What statistical approaches are recommended for analyzing TAP-2 expression data in patient cohorts?

  • Multivariate regression : Adjust for confounders (e.g., HPV status, tumor stage) when linking SNPs to expression .
  • Survival analysis : Use Kaplan-Meier curves to compare progression-free survival between TAP-2-high vs. -low groups .
  • Hierarchical clustering : Group patients by APM component co-expression patterns to identify high-risk subtypes .

Experimental Design Considerations

Q. How to optimize siRNA-mediated TAP-2 knockdown without off-target effects?

  • Validation : Confirm specificity via rescue experiments (e.g., transient overexpression of siRNA-resistant TAP-2) .
  • Dose titration : Use 10–50 nM siRNA to balance knockdown efficiency and cell viability .
  • Control siRNAs : Include non-targeting and TAP-1-targeting siRNAs to isolate TAP-2-specific effects .

Q. What in vitro and in vivo models best recapitulate TAP-2 dysregulation in human cancers?

  • Cell lines : OE19 (TAP-2-deficient EAC) and OE33 (TAP-2-proficient EAC) for mechanistic studies .
  • Xenografts : Implant TAP-2-knockdown cells into immunodeficient mice to assess tumor growth and response to adoptive T-cell transfer .
  • Transgenic models : Use mice with conditional TAP-2 deletion in epithelial tissues to study spontaneous tumor immunogenicity .

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